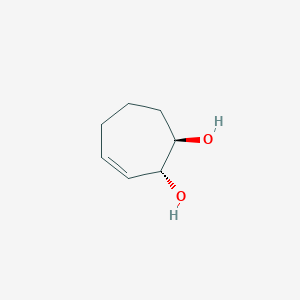
3-Cycloheptene-1beta,2alpha-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound offers intriguing properties that can be harnessed for diverse studies, ranging from drug development to material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Cycloheptene-1beta,2alpha-diol can be synthesized through the oxidation of cycloheptene. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the syn dihydroxylation of the alkene to form the diol. The reaction typically proceeds under mild conditions, with the addition of hydrogen peroxide (H2O2) as an oxidizing agent to regenerate the OsO4 catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Cycloheptene-1beta,2alpha-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol back to the corresponding alkene or alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for halogenation reactions.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Cycloheptene-1beta,2alpha-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-Cycloheptene-1beta,2alpha-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s cyclic structure allows it to fit into specific binding sites, modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptene: A seven-membered cycloalkene that serves as a precursor to 3-Cycloheptene-1beta,2alpha-diol.
Cycloheptane: A saturated analog of cycloheptene, lacking the double bond and hydroxyl groups.
Cycloheptanone: A ketone derivative of cycloheptane, with a carbonyl group replacing one of the methylene groups.
Uniqueness
This compound is unique due to its specific diol configuration and the presence of both hydroxyl groups on adjacent carbons. This configuration imparts distinct chemical reactivity and potential for forming hydrogen bonds, making it valuable for various applications.
Propiedades
IUPAC Name |
(1R,2R)-cyclohept-3-ene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7(6)9/h2,4,6-9H,1,3,5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXMZVKQEZNIHG-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C(C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C[C@H]([C@@H](C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
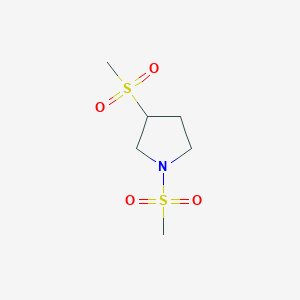
![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)
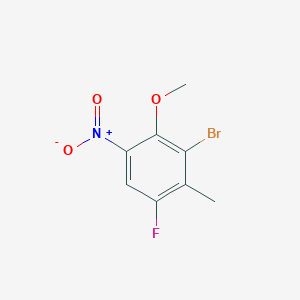
![1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2595250.png)
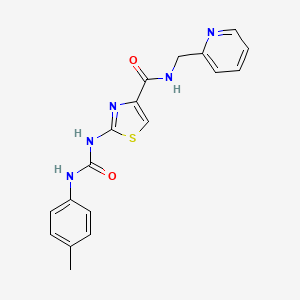
![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)
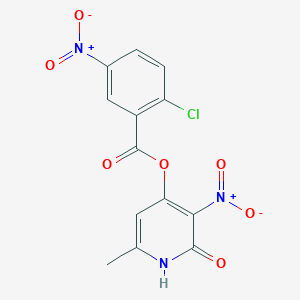
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2595256.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2595257.png)
![3-methyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]butanamide](/img/structure/B2595259.png)
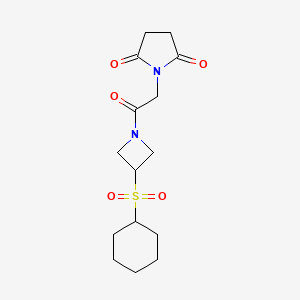
![2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2595265.png)
![N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2595266.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2595268.png)
